Pdk-IN-1

Description

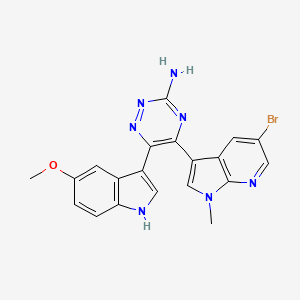

Structure

3D Structure

Properties

Molecular Formula |

C20H16BrN7O |

|---|---|

Molecular Weight |

450.3 g/mol |

IUPAC Name |

5-(5-bromo-1-methylpyrrolo[2,3-b]pyridin-3-yl)-6-(5-methoxy-1H-indol-3-yl)-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C20H16BrN7O/c1-28-9-15(13-5-10(21)7-24-19(13)28)17-18(26-27-20(22)25-17)14-8-23-16-4-3-11(29-2)6-12(14)16/h3-9,23H,1-2H3,(H2,22,25,27) |

InChI Key |

GLYKHSDGYVKDPV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1N=CC(=C2)Br)C3=C(N=NC(=N3)N)C4=CNC5=C4C=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PDK-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of PDK-IN-1, a small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK). It elucidates its core mechanism of action, summarizes key quantitative data from preclinical studies, outlines general experimental protocols, and provides visual diagrams of its signaling pathway and experimental workflow.

Core Mechanism of Action

This compound is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with a secondary inhibitory activity against Heat Shock Protein 90 (HSP90).[1] Its primary mechanism revolves around the modulation of cancer cell metabolism, specifically by targeting the PDH/PDK axis to counteract the Warburg effect—a metabolic hallmark of cancer where cells favor aerobic glycolysis over oxidative phosphorylation.

Pyruvate Dehydrogenase Kinases are a family of enzymes that play a crucial role in regulating cellular metabolism. They function by phosphorylating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), which leads to the inactivation of the complex.[2][3] The inactivation of PDC prevents the conversion of pyruvate into acetyl-CoA, thereby inhibiting its entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[2] This metabolic switch is critical for the proliferation and survival of tumor cells.

This compound exerts its anti-tumor effects by directly inhibiting PDK. This inhibition prevents the phosphorylation and subsequent inactivation of the PDC. As a result, PDC remains active, promoting the conversion of pyruvate to acetyl-CoA and restoring mitochondrial oxidative phosphorylation.[1][3] This metabolic reprogramming efficiently reduces tumor mass.[1] The dual inhibition of HSP90 may also contribute to its cytotoxic effects, as HSP90 is a chaperone protein essential for the stability and function of numerous oncoproteins.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC₅₀ (µM) | Source |

|---|---|---|

| Pyruvate Dehydrogenase Kinase 1 (PDK1) | 0.03 | [1] |

| Heat Shock Protein 90 (HSP90) | 0.1 |[1] |

Table 2: Cellular Cytotoxic Activity of this compound

| Cell Line | Assay Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| PSN-1 (Pancreatic) | 2D Cytotoxicity | 0.1 ± 0.04 | [1] |

| BxPC-3 (Pancreatic) | 2D Cytotoxicity | 1.0 ± 0.2 | [1] |

| PSN-1 (Pancreatic) | 3D Cytotoxicity | 3.3 ± 0.2 | [1] |

| BxPC-3 (Pancreatic) | 3D Cytotoxicity | 11.9 ± 1.1 |[1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Tumor Inhibition | Comparison | Source |

|---|

| Lewis Lung Carcinoma (LLC)-bearing mice | this compound | 86% | Slightly more effective than Cisplatin (84%) |[1] |

Experimental Protocols

While specific, detailed protocols for the cited studies on this compound are proprietary, this section outlines standard, generalized methodologies for the key experiments performed.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a target kinase.

-

Objective: To determine the IC₅₀ value of this compound against its target kinase, PDK.

-

Materials: Recombinant human PDK enzyme, its substrate (e.g., a peptide derived from the PDC E1α subunit), ATP, this compound, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Methodology:

-

A series of dilutions of this compound are prepared in DMSO and then diluted in the kinase assay buffer.

-

The recombinant PDK enzyme is incubated with the various concentrations of this compound for a predefined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

The kinase reaction is initiated by adding a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a luminometer or spectrophotometer.

-

Data are normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor or no enzyme).

-

The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

Cellular Cytotoxicity Assay (2D and 3D)

This assay measures the ability of a compound to reduce the viability or induce the death of cancer cells in culture.

-

Objective: To determine the cytotoxic IC₅₀ of this compound against cancer cell lines.

-

Materials: Cancer cell lines (e.g., PSN-1, BxPC-3), cell culture medium, fetal bovine serum (FBS), 96-well plates (standard for 2D, ultra-low attachment for 3D spheroids), this compound, and a cell viability reagent (e.g., CellTiter-Glo®, MTT).

-

Methodology:

-

Cell Seeding: For 2D assays, cells are seeded at a specific density (e.g., 5,000 cells/well) in a 96-well plate and allowed to attach overnight. For 3D assays, cells are seeded in ultra-low attachment plates to form spheroids over several days.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: A cell viability reagent is added to each well according to the manufacturer's instructions. This reagent measures a marker of cell viability, such as ATP content or metabolic activity.

-

Data Acquisition: The signal (luminescence or absorbance) is read using a plate reader.

-

Analysis: The data are normalized to the vehicle control, and the IC₅₀ is calculated from the resulting dose-response curve.

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living animal model.

-

Objective: To assess the ability of this compound to inhibit tumor growth in vivo.

-

Materials: Immunocompromised mice (e.g., BALB/c nude), cancer cells (e.g., Lewis Lung Carcinoma), this compound formulation for injection, vehicle control, calipers, and analytical balance.

-

Methodology:

-

Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Mice are randomized into treatment groups (e.g., vehicle control, this compound, positive control like cisplatin). Dosing is initiated according to a predefined schedule (e.g., daily intraperitoneal injection).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration.

-

Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. The phosphorylation status of PDH in the tumor tissue is also often analyzed to confirm the on-target effect of the drug.[1]

-

Conclusion

This compound is a dual inhibitor that primarily targets the pyruvate dehydrogenase kinase, effectively reversing the Warburg effect in cancer cells. By inhibiting PDK, it restores the activity of the pyruvate dehydrogenase complex, thereby promoting mitochondrial respiration and reducing reliance on glycolysis. Preclinical data demonstrate its potent activity in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for cancers that exhibit metabolic reprogramming. Further investigation into its dual activity on HSP90 and its performance in a broader range of cancer models is warranted to fully elucidate its therapeutic promise.

References

Pdk-IN-1 Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a critical cascade that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Its central role in promoting cell survival and proliferation has made it a compelling target for cancer therapy.[3] Pdk-IN-1 is a potent and selective inhibitor of PDK1, demonstrating significant potential in preclinical studies for its anti-tumor activities. This technical guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, and detailed experimental protocols for its characterization.

Core Signaling Pathway

The canonical PI3K/PDK1/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including PDK1 and AKT. This co-localization at the plasma membrane facilitates the phosphorylation of AKT at Threonine 308 (Thr308) by PDK1, a crucial step for AKT activation.[2][4]

Once activated, AKT phosphorylates a wide array of downstream substrates, including mTOR, GSK3, and FOXO transcription factors, to regulate diverse cellular functions. This compound exerts its inhibitory effect by targeting the kinase activity of PDK1, thereby preventing the phosphorylation and subsequent activation of AKT and its downstream effectors. This blockade of the PI3K/AKT pathway ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; GPCR [label="G-Protein Coupled\nReceptor (GPCR)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pdk_IN_1 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; GSK3 [label="GSK3", fillcolor="#F1F3F4"]; FOXO [label="FOXO", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", style=dashed]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", style=dashed];

// Edges RTK -> PI3K; GPCR -> PI3K; PI3K -> PIP3 [label=" p", arrowhead=tee]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label=" recruits"]; PIP3 -> AKT [label=" recruits"]; PDK1 -> AKT [label=" p-Thr308"]; Pdk_IN_1 -> PDK1 [arrowhead=tee, color="#EA4335", style=bold]; AKT -> mTOR; AKT -> GSK3 [arrowhead=tee]; AKT -> FOXO [arrowhead=tee]; mTOR -> Proliferation; GSK3 -> Proliferation [arrowhead=tee]; FOXO -> Apoptosis; AKT -> Proliferation [style=dashed]; AKT -> Apoptosis [arrowhead=tee, style=dashed]; } this compound inhibits PDK1, blocking downstream AKT activation.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound and other relevant PDK1 inhibitors.

Table 1: this compound Inhibitory and Cytotoxic Activity

| Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| This compound | PDK1 | 0.03 | PSN-1 (Pancreatic) | 0.1 ± 0.04 | N/A |

| HSP90 | 0.1 | BxPC-3 (Pancreatic) | 1.0 ± 0.2 | N/A | |

| LLC (Lewis Lung Carcinoma) | - | N/A |

Table 2: Comparative IC50 Values of Various PDK1 Inhibitors

| Inhibitor | PDK1 IC50 (nM) | Reference |

| GSK2334470 | ~10 | [5] |

| BX-912 | 26 | [6] |

| Compound 7 | - | [6] |

Experimental Protocols

PDK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies PDK1 activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Active PDK1 enzyme

-

PDKtide substrate (or other suitable substrate)

-

This compound (or other inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Reaction Buffer. Prepare a solution of PDK1 enzyme and substrate in Kinase Reaction Buffer. Prepare ATP solution in Kinase Reaction Buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of this compound dilution (or DMSO for control). Add 2 µL of the enzyme/substrate mix.

-

Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

-

Measure Luminescence: Read the luminescence of the plate using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[7][8][9]

Cell Proliferation Assay (CCK-8 Assay)

This assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) for 72 hours.

-

Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[10][11][12]

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[13][14][15]

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel PDK1 inhibitor like this compound.

// Nodes Start [label="Start:\nNovel PDK1 Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase_Assay [label="In vitro Kinase Assay\n(e.g., ADP-Glo)", shape= Mdiamond, fillcolor="#FBBC05"]; Cell_Proliferation [label="Cell-Based Assays:\nProliferation (CCK-8)", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assay\n(Annexin V/PI)", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Assay [label="Cell Cycle Analysis\n(Propidium Iodide)", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Western_Blot [label="Mechanism of Action:\nWestern Blot for\np-AKT, p-S6K, etc.", shape= Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo [label="In vivo Efficacy Studies\n(Xenograft Models)", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Lead Optimization/\nPreclinical Development", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Kinase_Assay; Kinase_Assay -> Cell_Proliferation [label="Determine IC50"]; Cell_Proliferation -> Apoptosis_Assay; Apoptosis_Assay -> Cell_Cycle_Assay; Cell_Cycle_Assay -> Western_Blot; Western_Blot -> In_Vivo [label="Confirm target engagement"]; In_Vivo -> End; } Workflow for characterizing a novel PDK1 inhibitor.

Conclusion

This compound is a valuable research tool for elucidating the intricate roles of the PDK1 signaling pathway in cancer biology. The detailed protocols and compiled data within this guide are intended to facilitate further investigation into this compound and the development of novel therapeutics targeting this critical oncogenic pathway. The provided experimental workflows offer a systematic approach to characterize the efficacy and mechanism of action of PDK1 inhibitors, ultimately contributing to the advancement of precision oncology.

References

- 1. 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) inhibitors: A review from patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PI3K-PDK1 connection: more than just a road to PKB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. promega.es [promega.es]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. wp.uthscsa.edu [wp.uthscsa.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

Pdk-IN-1: A Technical Guide to a Novel Pyruvate Dehydrogenase Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pdk-IN-1, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK). This compound, a 1,2,4-amino-triazine derivative, demonstrates significant potential as a therapeutic agent, particularly in the context of oncology. This document details the mechanism of action of this compound, its inhibitory activity, and its effects in preclinical models. Included are detailed experimental methodologies for key assays, structured data tables for easy comparison, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction to Pyruvate Dehydrogenase Kinase (PDK)

Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism. PDKs are serine/threonine kinases that phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC). The PDC is a mitochondrial enzyme complex that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By inhibiting the PDC, PDKs shift glucose metabolism away from mitochondrial respiration towards glycolysis, a phenomenon known as the Warburg effect, which is a hallmark of many cancer cells. This metabolic switch provides cancer cells with the necessary building blocks for rapid proliferation and survival, even in hypoxic environments. Consequently, inhibition of PDKs is an attractive therapeutic strategy to reverse the Warburg effect and selectively target cancer cells.

This compound: A Potent PDK Inhibitor

This compound (also referred to as compound 7o in some literature) is a small molecule inhibitor belonging to the 1,2,4-amino-triazine class of compounds. It has been identified as a potent inhibitor of PDK1 and also exhibits inhibitory activity against Heat Shock Protein 90 (HSP90).

Chemical Structure

-

Formula: C₂₀H₁₆BrN₇O

-

Molecular Weight: 450.29 g/mol

-

CAS No.: 2897696-10-3

Mechanism of Action

This compound exerts its primary therapeutic effect by inhibiting the kinase activity of PDK1. This inhibition leads to the dephosphorylation and activation of the Pyruvate Dehydrogenase Complex (PDC). An active PDC facilitates the conversion of pyruvate to acetyl-CoA, thereby promoting oxidative phosphorylation and reducing the reliance of cancer cells on glycolysis. This metabolic reprogramming can lead to reduced tumor growth and increased apoptosis.

Figure 1. Mechanism of action of this compound.

Quantitative Data

The inhibitory and cytotoxic activities of this compound have been evaluated in various assays. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (µM) | Assay Type |

| PDK1 | 0.03 | Enzymatic Assay |

| HSP90 | 0.1 | Enzymatic Assay |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay Type | IC₅₀ (µM) |

| PSN-1 | Pancreatic | 2D Cytotoxicity | 0.1 ± 0.04 |

| BxPC-3 | Pancreatic | 2D Cytotoxicity | 1.0 ± 0.2 |

| PSN-1 | Pancreatic | 3D Cytotoxicity | 3.3 ± 0.2 |

| BxPC-3 | Pancreatic | 3D Cytotoxicity | 11.9 ± 1.1 |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Treatment | Tumor Inhibition (%) |

| Lewis Lung Carcinoma (LLC)-bearing mice | Lung Carcinoma | This compound | 86 |

| Lewis Lung Carcinoma (LLC)-bearing mice | Lung Carcinoma | Cisplatin | 84 |

Note: this compound was reported to induce a much lower body weight loss compared to cisplatin and gemcitabine in this study.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PDK1 Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of PDK1 by measuring the amount of ADP produced in the kinase reaction.

-

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 substrate (e.g., a specific peptide)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

-

-

Protocol:

-

Reaction Setup: In a multi-well plate, combine the PDK1 enzyme, the substrate, and the kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of this compound or control compounds to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PDK1 activity. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Figure 2. PDK1 Enzymatic Assay Workflow.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Materials:

-

PSN-1 and BxPC-3 pancreatic cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed the pancreatic cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model:

-

Male C57BL/6 mice

-

Lewis Lung Carcinoma (LLC) cells

-

-

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of LLC cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume.

-

Treatment Initiation: Once the tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound, and a positive control like cisplatin).

-

Drug Administration: Administer this compound and control treatments according to a predefined schedule (dose, route, and frequency).

-

Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study to assess treatment efficacy and toxicity.

-

Study Endpoint and Analysis: At the end of the study, sacrifice the mice, and excise the tumors for further analysis (e.g., weight, histology, and biomarker analysis). The tumor inhibition rate is calculated to determine the efficacy of the treatment.

-

Figure 3. In Vivo Xenograft Study Workflow.

Signaling Pathway

This compound targets a critical node in cellular metabolism. The following diagram illustrates the PDK signaling pathway and the point of intervention by this compound.

Figure 4. PDK Signaling Pathway.

Conclusion

This compound is a promising pyruvate dehydrogenase kinase inhibitor with potent in vitro and in vivo activity. Its ability to reverse the Warburg effect by targeting the PDK/PDC axis makes it a compelling candidate for further investigation as a cancer therapeutic. This technical guide provides a foundational resource for researchers and drug development professionals interested in the preclinical evaluation and development of this compound and other novel PDK inhibitors. Further studies are warranted to explore its full therapeutic potential, including its pharmacokinetic and pharmacodynamic properties, and its efficacy in a broader range of cancer models.

Pdk-IN-1 role in PI3K/AKT pathway

An In-Depth Technical Guide on Pdk-IN-1 and its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nomenclature surrounding "PDK" can often lead to confusion between two distinct and vital kinases: 3-phosphoinositide-dependent protein kinase 1 (PDK1), a central node in the PI3K/AKT signaling pathway, and Pyruvate Dehydrogenase Kinase (PDK), a key regulator of cellular metabolism. This guide clarifies this distinction and focuses on the role of This compound, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK) . While not a direct inhibitor of the PI3K/AKT pathway, the metabolic reprogramming induced by this compound can have significant indirect effects on cancer cell signaling, including potential intersections with the PI3K/AKT cascade. This document provides a comprehensive overview of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.

Clarification of Terminology: PDK1 vs. PDK

It is crucial to differentiate between two distinct kinases often referred to as "PDK":

-

3-phosphoinositide-dependent protein kinase 1 (PDK1): A master kinase in the PI3K/AKT signaling pathway.[1][2] Upon activation by upstream signals, PDK1 phosphorylates and activates AKT, a key regulator of cell survival, growth, and proliferation.[3][4]

-

Pyruvate Dehydrogenase Kinase (PDK): A family of mitochondrial enzymes (PDK1-4) that regulate the activity of the Pyruvate Dehydrogenase Complex (PDC).[5] By phosphorylating the E1α subunit of PDC, PDKs inhibit the conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle.[5]

This compound is an inhibitor of the metabolic enzyme, Pyruvate Dehydrogenase Kinase (PDK), and not the signaling kinase, 3-phosphoinositide-dependent protein kinase 1 (PDK1).

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes. Its dysregulation is a hallmark of many cancers.

Signaling Cascade:

-

Activation: The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs).

-

PI3K Activation: This binding recruits and activates Phosphoinositide 3-kinase (PI3K).

-

PIP3 Generation: PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Recruitment of PDK1 and AKT: PIP3 acts as a second messenger, recruiting both PDK1 and AKT to the plasma membrane.

-

AKT Activation: At the membrane, PDK1 phosphorylates AKT at threonine 308 (Thr308).[4][6] Full activation of AKT also often requires phosphorylation at serine 473 (Ser473) by other kinases such as mTORC2.[4]

-

Downstream Effects: Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, growth, proliferation, and metabolism.

This compound: An Inhibitor of Pyruvate Dehydrogenase Kinase (PDK)

This compound is a small molecule inhibitor that targets the metabolic enzyme Pyruvate Dehydrogenase Kinase (PDK).

Mechanism of Action:

In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Even in the presence of oxygen, these cells favor converting glucose to lactate rather than oxidizing it in the mitochondria. PDKs play a crucial role in this process by inhibiting the Pyruvate Dehydrogenase Complex (PDC), thereby shunting pyruvate away from the TCA cycle.

This compound inhibits PDK activity. This inhibition leads to the dephosphorylation and activation of the PDC. An active PDC then converts pyruvate into acetyl-CoA, which can enter the TCA cycle for oxidative phosphorylation. This metabolic reprogramming can lead to reduced lactate production and an increase in reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Quantitative Data for this compound and Other PDK Inhibitors

The potency and selectivity of kinase inhibitors are critical for their development as therapeutic agents. The following table summarizes key quantitative data for this compound and other representative PDK inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions.[7][8] Ki values represent the inhibition constant and are generally a more direct measure of inhibitor potency.[9][10][11]

| Compound | Target | IC50 | Cell-based Potency | Reference |

| This compound | PDK1 | 0.03 µM | - | [12] |

| HSP90 | 0.1 µM | - | [12] | |

| DCA | PDK2 | 183 µM | Reverses decrease in OCR in response to PI3K/Akt/mTOR inhibition | [13] |

| PDK4 | 80 µM | [13] | ||

| VER-246608 | PDK1 | Sub 100 nM | IC50 for Ser293 phosphorylation of E1α: 266 nM | [4] |

| PDK2 | Sub 100 nM | [4] | ||

| PDK3 | Sub 100 nM | [4] | ||

| PDK4 | Sub 100 nM | [4] |

Experimental Protocols

PDK Kinase Assay

This protocol is a general guideline for measuring the activity of PDK and the inhibitory effect of compounds like this compound using a luminescence-based assay.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.[12]

Materials:

-

Recombinant PDK enzyme

-

PDK substrate (e.g., a peptide corresponding to the phosphorylation site on PDC)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]

-

ADP-Glo™ Kinase Assay kit (or similar)

-

This compound or other test compounds

-

Multi-well plates (e.g., 384-well)

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the test compound or vehicle control.

-

Add the PDK enzyme to each well.

-

Add the substrate and ATP mix to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[14]

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.[12]

-

Add the Kinase Detection Reagent and incubate at room temperature for 30 minutes.[12]

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for PI3K/AKT Pathway Proteins

This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/AKT pathway in response to treatment.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Phospho-specific antibodies allow for the detection of the activated forms of signaling proteins.[15]

Materials:

-

Cell lines of interest

-

This compound or other treatments

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Thr308), anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with this compound or other compounds for the desired time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[15]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.[15]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Strip the membrane and re-probe with antibodies for total protein levels and a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16] The amount of formazan produced is proportional to the number of viable cells.[17]

Materials:

-

Cell lines of interest

-

This compound or other test compounds

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

-

Add the solubilization solution to dissolve the formazan crystals.

-

Shake the plate to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a valuable tool for studying the role of Pyruvate Dehydrogenase Kinase in cancer cell metabolism. While it does not directly target the PI3K/PDK1/AKT signaling pathway, its ability to reprogram cellular metabolism can have profound effects on cancer cell survival and may indirectly influence various signaling cascades. A clear understanding of the distinction between PDK1 and PDK is essential for accurate interpretation of experimental results and for the rational design of novel therapeutic strategies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Elevated phosphorylation and activation of PDK-1/AKT pathway in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDK1 selectively phosphorylates Thr(308) on Akt and contributes to human platelet functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. promega.com [promega.com]

- 13. The PI3K/Akt Pathway Regulates Oxygen Metabolism via Pyruvate Dehydrogenase (PDH)-E1α Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pdk-IN-1: A Technical Guide to Investigating Metabolic Reprogramming in Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to sustain rapid proliferation and adapt to the unique tumor microenvironment. One of the key metabolic shifts observed in many cancers is the Warburg effect, characterized by an increase in glycolysis and lactate production, even in the presence of oxygen. Pyruvate dehydrogenase kinase (PDK) plays a crucial role in this process by phosphorylating and inhibiting the pyruvate dehydrogenase (PDH) complex, thereby shunting pyruvate away from the mitochondria and towards lactate production.[1] The inhibition of PDKs has emerged as a promising therapeutic strategy to reverse the Warburg effect and exploit the metabolic vulnerabilities of cancer cells.

This technical guide focuses on Pdk-IN-1 (compound 7o) , a potent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), for studying and targeting metabolic reprogramming in tumors.[2][3][4] this compound offers a valuable tool to investigate the consequences of PDK1 inhibition on tumor cell metabolism, signaling, and growth.

This compound: Quantitative Data

This compound is a small molecule inhibitor with demonstrated activity against PDK1 and cancer cell lines. The following tables summarize the key quantitative data for this compound and other relevant PDK inhibitors for comparative purposes.

| Compound | Target | IC50 | Reference |

| This compound (compound 7o) | PDK1 | 0.03 µM | [2][3] |

| HSP90 | 0.1 µM | [2][3] | |

| GSK2334470 | PDK1 | ~10 nM | [5] |

| BX-795 | PDK1 | 6 nM | [6] |

| TBK1 | 6 nM | [6] | |

| IKKε | 41 nM | [6] | |

| Dichloroacetate (DCA) | Pan-PDK inhibitor | mM range | [7] |

Table 1: In Vitro Kinase Inhibitory Activity. This table presents the half-maximal inhibitory concentration (IC50) values of this compound and other PDK inhibitors against their respective targets.

| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |

| This compound (compound 7o) | PSN-1 (Pancreatic) | 2D Cytotoxicity | 0.1 ± 0.04 µM | [2] |

| BxPC-3 (Pancreatic) | 2D Cytotoxicity | 1.0 ± 0.2 µM | [2] | |

| PSN-1 (Pancreatic) | 3D Cytotoxicity | 3.3 ± 0.2 µM | [2] | |

| BxPC-3 (Pancreatic) | 3D Cytotoxicity | 11.9 ± 1.1 µM | [2] | |

| GSK2334470 | RPMI 8226 (Multiple Myeloma) | MTT Assay | 8.4 µM | [8] |

| OPM-2 (Multiple Myeloma) | MTT Assay | 10.56 µM | [8] | |

| BX-795 | MDA-468 (Breast) | Cell Growth | 1.6 µM | [6] |

| HCT-116 (Colon) | Cell Growth | 1.4 µM | [6] | |

| MiaPaca (Pancreatic) | Cell Growth | 1.9 µM | [6] | |

| Dichloroacetate (DCA) | A2780 (Ovarian) | MTT Assay | 40 mM | [9] |

| A2780/DDP (Ovarian) | MTT Assay | 80 mM | [9] | |

| MeWo (Melanoma) | Cell Growth | 13.3 mM | [7] | |

| SK-MEL-2 (Melanoma) | Cell Growth | 27.0 mM | [7] |

Table 2: In Vitro Cellular Activity. This table summarizes the cytotoxic or anti-proliferative effects of this compound and other PDK inhibitors on various cancer cell lines.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound inhibits PDK1, a key regulator of the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK1, this compound prevents the phosphorylation of PDH, leading to its activation. Activated PDH then converts pyruvate to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic switch from glycolysis to oxidative phosphorylation has profound effects on tumor cell biology.

Caption: Mechanism of this compound in reversing the Warburg effect.

Experimental Workflow for Assessing Metabolic Reprogramming

A typical workflow to investigate the effects of this compound on tumor metabolism involves a series of in vitro and in vivo experiments.

Caption: A typical experimental workflow for studying this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on metabolic reprogramming in tumors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Tumor cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Lactate Production Assay

This assay quantifies the amount of lactate released into the cell culture medium, a key indicator of glycolytic activity.

Materials:

-

Tumor cell lines

-

Complete cell culture medium

-

This compound

-

24-well plates

-

Lactate Assay Kit (colorimetric or fluorometric)

-

Microplate reader

Protocol:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Collect the cell culture medium from each well.

-

Centrifuge the collected medium to remove any cellular debris.

-

Perform the lactate assay on the supernatant according to the manufacturer's instructions.

-

Normalize the lactate concentration to the cell number or total protein content in each well.

Oxygen Consumption Rate (OCR) Measurement

This assay measures the rate of oxygen consumption by cells, providing a direct measure of mitochondrial respiration. The Seahorse XF Analyzer is a commonly used instrument for this purpose.

Materials:

-

Tumor cell lines

-

Seahorse XF Cell Culture Microplates

-

This compound

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Seahorse XF Analyzer

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Load the injector ports of the sensor cartridge with this compound and mitochondrial stress test compounds.

-

Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

-

Place the cell culture plate in the analyzer and initiate the measurement protocol.

-

The instrument will measure basal OCR and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Analyze the data to determine the effect of this compound on mitochondrial function.[10][11]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins involved in metabolic pathways and cell signaling.

Materials:

-

Tumor cell lines treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PDH, anti-PDH, anti-PDK1, anti-Akt, anti-p-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.[12][13]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Tumor cell line

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of tumor cells (typically 1-5 million cells in PBS or a mixture with Matrigel) into the flank of the mice.[6][14]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group according to a predetermined schedule and dosage. The control group should receive the vehicle. This compound has been shown to reduce tumor mass more effectively than cisplatin in a Lewis Lung Carcinoma model, with an 86% tumor inhibition.[2]

-

Measure the tumor volume with calipers regularly (e.g., every 2-3 days).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g., immunohistochemistry for p-PDH, Western blot).

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of PDK1 in tumor metabolism and for exploring the therapeutic potential of PDK1 inhibition. This guide provides a comprehensive overview of the quantitative data, signaling pathways, and detailed experimental protocols necessary for researchers to effectively utilize this compound in their studies of metabolic reprogramming in cancer. By employing these methodologies, scientists can further unravel the intricate metabolic networks that drive tumorigenesis and identify novel strategies for cancer treatment.

References

- 1. people.musc.edu [people.musc.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ebiohippo.com [ebiohippo.com]

- 5. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dichloroacetic acid upregulates apoptosis of ovarian cancer cells by regulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BX-795 inhibits neuroblastoma growth and enhances sensitivity towards chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pdk-IN-1 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of Pdk-IN-1, a known pyruvate dehydrogenase kinase (PDK) inhibitor. The provided methodologies are intended to guide researchers in setting up and executing experiments to determine the potency and selectivity of this compound against its target kinase.

Introduction to PDK Signaling and this compound

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a central kinase in the PI3K/AKT signaling pathway, a critical cascade that regulates numerous cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] PDK1 functions as a master regulator by phosphorylating and activating a host of downstream AGC family kinases, such as AKT, p70 ribosomal S6 kinase (S6K), and p90 ribosomal S6 kinase (RSK).[1] Dysregulation of the PI3K/PDK1/AKT pathway is frequently observed in various human cancers, making PDK1 an attractive therapeutic target.[3][4]

This compound has been identified as a potent inhibitor of pyruvate dehydrogenase kinase (PDK), with an IC50 value of 0.03 µM for PDK1.[5] It targets the pyruvate dehydrogenase (PDH)/PDK axis, which plays a crucial role in cellular metabolism.[5] By inhibiting PDK, compounds like this compound can modulate cellular metabolic pathways, which can be particularly relevant in cancer cells that exhibit altered metabolism. The following protocols outline the in vitro assessment of this compound's inhibitory effects on kinase activity.

PDK1 Signaling Pathway

The diagram below illustrates the central role of PDK1 in the PI3K/AKT signaling cascade, highlighting its activation by upstream signals and its subsequent phosphorylation of key downstream effectors that drive various cellular processes.

In Vitro Kinase Assay Experimental Workflow

The following diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 value of this compound. This workflow is applicable to various detection methods, including luminescence, fluorescence, and radiometric assays.

Experimental Protocols

This section provides a detailed protocol for an in vitro kinase assay using a luminescence-based method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[6] This method is a non-radioactive, sensitive, and widely used format for kinase inhibitor profiling.[6][7]

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human PDK1 | Promega | V2761 |

| PDKtide (Substrate) | SignalChem | P05-58 |

| ATP | Sigma-Aldrich | A7699 |

| This compound | MedChemExpress | HY-111556 |

| ADP-Glo™ Kinase Assay | Promega | V9101 |

| Kinase Buffer (40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT) | In-house/Various | - |

| DMSO | Sigma-Aldrich | D8418 |

| 384-well low-volume white plates | Corning | 3572 |

Protocol

-

Reagent Preparation:

-

This compound Serial Dilutions: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Thaw the recombinant PDK1 enzyme on ice and dilute it to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

-

Substrate/ATP Mix: Prepare a solution containing the PDKtide substrate and ATP in kinase buffer. The final concentrations in the assay will typically be in the µM range and should be optimized for the specific kinase.

-

-

Kinase Reaction:

-

Add 1 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Add 2 µL of the diluted PDK1 enzyme to each well, except for the "no enzyme" negative control wells.

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.

-

The final reaction volume is 5 µL.

-

Shake the plate gently and incubate at 30°C for 60 minutes.

-

-

Signal Detection (ADP-Glo™ Assay):

-

After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[6]

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[6]

-

Read the luminescence using a plate reader.

-

Data Presentation and Analysis

The raw luminescence data should be processed to determine the percent inhibition of kinase activity at each this compound concentration.

1. Data Normalization:

-

0% Inhibition (High Signal) Control: Kinase + Substrate + ATP + DMSO

-

100% Inhibition (Low Signal) Control: No Kinase + Substrate + ATP + DMSO

2. Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Low) / (Signal_High - Signal_Low))

3. IC50 Determination: The percent inhibition values are then plotted against the logarithm of the this compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Representative Data Table

| This compound [µM] | Log [this compound] | Average Luminescence (RLU) | % Inhibition |

| 10 | 1 | 1500 | 98.2 |

| 1 | 0 | 2500 | 85.5 |

| 0.1 | -1 | 5000 | 58.8 |

| 0.03 | -1.52 | 8500 | 49.1 |

| 0.01 | -2 | 12000 | 29.4 |

| 0.001 | -3 | 15000 | 11.8 |

| 0 | - | 17000 | 0 |

| No Enzyme | - | 1200 | 100 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

From the dose-response curve generated with this data, the IC50 value for this compound can be accurately determined. This quantitative measure is essential for characterizing the potency of the inhibitor and for comparing its activity with other compounds.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDK1-AKT signaling pathway regulates the expression and function of cardiac hyperpolarization-activated cyclic nucleotide-modulated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. promega.com [promega.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

Application Notes and Protocols for In Vivo Mouse Studies with a PDK1 Inhibitor

Disclaimer: Extensive literature searches did not yield any specific in vivo dosage or administration data for the compound designated "Pdk-IN-1." The following application notes and protocols are based on published studies using GSK2334470 , a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), and are intended to serve as a representative guide for researchers working with similar small molecule PDK1 inhibitors. Investigators should always perform their own dose-finding and toxicity studies for their specific compound and mouse model.

Introduction

3-Phosphoinositide-dependent protein kinase 1 (PDK1) is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and other diseases.[1][2] Inhibition of PDK1 is a promising therapeutic strategy, and small molecule inhibitors are valuable tools for preclinical research. This document provides detailed protocols and data for the use of the representative PDK1 inhibitor, GSK2334470, in in vivo mouse studies, based on available scientific literature.

Quantitative Data Summary

The following table summarizes reported in vivo dosages for the PDK1 inhibitor GSK2334470 in mouse models. It is critical to note that optimal dosage can vary significantly based on the mouse strain, tumor model, and specific experimental goals.

| Compound | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |

| GSK2334470 | Multiple Myeloma Xenograft | 40 mg/kg/day | Not Specified | 5 consecutive days | [3] |

| GSK2334470 | Melanoma (BrafV600E::Pten-/-) | Not Specified | Systemic | Twice weekly | [4] |

Experimental Protocols

General Preparation of Dosing Solutions

Materials:

-

PDK1 inhibitor (e.g., GSK2334470)

-

Vehicle (e.g., DMSO, PBS, saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Determine the required concentration of the dosing solution based on the desired dosage (mg/kg) and the average weight of the mice.

-

Weigh the appropriate amount of the PDK1 inhibitor powder in a sterile microcentrifuge tube.

-

Add a small amount of a suitable solvent, such as DMSO, to dissolve the compound.[4]

-

Once dissolved, dilute the solution with a sterile, biocompatible vehicle like PBS or saline to the final desired concentration.[4]

-

Vortex the solution thoroughly to ensure homogeneity. For compounds with limited solubility, a brief sonication in an ultrasonic bath may be beneficial.

-

Prepare the dosing solution fresh before each administration to ensure stability and prevent precipitation.

Administration of the PDK1 Inhibitor

The choice of administration route depends on the pharmacokinetic properties of the inhibitor and the experimental design. Common routes for small molecule inhibitors in mice include oral gavage, intraperitoneal injection, and intravenous injection.

3.2.1. Oral Gavage (PO)

Materials:

-

Dosing solution

-

Oral gavage needles (flexible or rigid, appropriate size for mice)

-

Syringes (1 ml)

Protocol:

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

-

Measure the correct volume of the dosing solution into the syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.

-

Slowly administer the solution. If any resistance is met, withdraw the needle immediately to prevent tracheal administration.

-

Observe the mouse for a short period after administration to ensure there are no adverse reactions.

3.2.2. Intraperitoneal (IP) Injection

Materials:

-

Dosing solution

-

Sterile needles (25-27 gauge)

-

Syringes (1 ml)

-

70% ethanol for disinfection

Protocol:

-

Properly restrain the mouse to expose the abdominal area.

-

Wipe the injection site in the lower right or left abdominal quadrant with 70% ethanol.

-

Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the dosing solution.

-

Withdraw the needle and monitor the mouse for any signs of distress.

Signaling Pathway and Experimental Workflow Diagrams

PDK1 Signaling Pathway

Caption: Simplified PI3K/PDK1/AKT signaling pathway and the inhibitory action of a PDK1 inhibitor.

In Vivo Efficacy Study Workflow

References

Pdk-IN-1 solubility and preparation for experiments

Application Notes: Pdk-IN-1

Introduction

This compound is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1] PDKs are a family of mitochondrial serine/threonine kinases that play a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC).[2] By phosphorylating and inactivating the E1α subunit of PDC, PDKs inhibit the conversion of pyruvate to acetyl-CoA, thereby downregulating the tricarboxylic acid (TCA) cycle and promoting a shift towards glycolysis.[2][3] This metabolic reprogramming, known as the Warburg effect, is a hallmark of many cancer cells. This compound targets this axis, making it a valuable tool for research in cancer metabolism and related therapeutic areas.[1]

Mechanism of Action

This compound functions by inhibiting PDK, which in turn prevents the phosphorylation and inactivation of the Pyruvate Dehydrogenase Complex (PDC). This leads to sustained PDC activity, promoting the conversion of pyruvate into acetyl-CoA and fueling the TCA cycle, thereby counteracting the glycolytic phenotype often observed in cancer cells.

Quantitative Data Summary

For ease of reference, the key properties, biological activity, solubility, and storage conditions for this compound are summarized in the tables below.

Table 1: Chemical Properties and Biological Activity

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₂₀H₁₆BrN₇O | [1] |

| Molecular Weight | 450.29 g/mol | [1] |

| CAS Number | 2897696-10-3 | [1] |

| IC₅₀ (PDK1) | 0.03 µM | [1] |

| IC₅₀ (HSP90) | 0.1 µM |[1] |

Table 2: Solubility and Storage Recommendations

| Parameter | Details | Reference |

|---|---|---|

| Solubility | DMSO: 25 mg/mL (55.52 mM) | [1] |

| Note: Requires sonication and warming to 60°C for full dissolution. | [1] | |

| Powder Storage | 4°C, sealed, away from moisture and light. | [1] |

| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month . | [1] |

| | Note: Avoid repeated freeze-thaw cycles. |[4] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting point for most in vitro experiments.

Materials:

-

This compound powder (MW: 450.29 g/mol )

-

Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heat block set to 37°C-60°C

-

Ultrasonic bath (sonicator)

Procedure:

-

Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450.29 g/mol * (1000 mg / 1 g) = 4.50 mg

-

Weigh Compound: Carefully weigh 4.50 mg of this compound powder and place it into a sterile vial.

-

Add Solvent: Add 1 mL of sterile DMSO to the vial containing the compound.

-

Promote Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

To aid dissolution, gently warm the tube to 37°C.[1] For complete dissolution at higher concentrations, warming up to 60°C may be necessary.[1]

-

Place the vial in an ultrasonic bath for 10-15 minutes to ensure the compound is fully dissolved.[1]

-

Visually inspect the solution against a light source to confirm there are no visible particulates.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

-

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the serial dilution of the concentrated DMSO stock solution into an aqueous cell culture medium for use in experiments.

Key Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.

Materials:

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or a 96-well plate for dilution

-

Calibrated pipettes

Procedure (Example: Preparing a 10 µM final concentration):

-

Intermediate Dilution: It is best to perform dilutions in a stepwise manner to prevent precipitation of the compound.[4]

-

Prepare a 100X intermediate solution (1 mM). Pipette 10 µL of the 10 mM stock solution into 90 µL of sterile cell culture medium. Mix well by pipetting.

-

-

Final Dilution:

-

Add the appropriate volume of the 100X intermediate solution to your cell culture plate wells to achieve the final desired concentration.

-

For example, to achieve a 10 µM final concentration in a well containing 100 µL of cells and medium, add 1 µL of the 1 mM intermediate solution.

-

The final DMSO concentration in this example would be 0.1%, which is well-tolerated by most cell lines.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells (e.g., add a 1:1000 dilution of pure DMSO to the control wells).

-

Incubation: Gently mix the plate and proceed with your experimental incubation period.

Protocol 3: General Guidelines for Preparing Formulations for In Vivo Studies

Commonly Used Co-solvents for In Vivo Formulation: When a compound has poor aqueous solubility, a multi-component vehicle is often required. A common approach involves dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it in an aqueous vehicle, often with the help of a surfactant or emulsifier.[4]

Example Vehicle Formulation (for reference only): A widely used vehicle for poorly soluble compounds for intraperitoneal (i.p.) or oral (p.o.) administration is a mixture of:

-

5-10% DMSO: To initially dissolve the compound.

-

10-40% PEG400 or Solutol HS 15: To improve solubility and stability in the aqueous phase.

-

5-25% Tween 80: A surfactant to aid in creating a stable emulsion or solution.

-

Balance with Saline or PBS: To make up the final volume.

Procedure Outline:

-

Initial Dissolution: Dissolve the required amount of this compound in the chosen organic solvent (e.g., DMSO).

-

Add Solubilizers: Add the other co-solvents (e.g., PEG400, Tween 80) to the DMSO mixture and mix thoroughly.

-

Aqueous Dilution: Slowly add the aqueous component (e.g., saline) to the organic mixture while vortexing or stirring continuously to prevent precipitation.

-

Final Formulation: Ensure the final solution is clear and free of particulates. The final concentration of DMSO should be minimized to reduce potential toxicity.[4]

-

Administration: Administer the freshly prepared formulation to the animals via the chosen route. Prepare a vehicle-only control group that receives the same formulation without this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDK1 promotes breast cancer progression by enhancing the stability and transcriptional activity of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.cn [medchemexpress.cn]

Pdk-IN-1 Treatment for Pancreatic Cancer Cell Lines: Application Notes and Protocols

For Research Use Only.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a grim prognosis, largely due to its late diagnosis and resistance to conventional therapies.[1] A key signaling pathway implicated in pancreatic cancer progression is the PI3K/PDK1/Akt axis, which is frequently activated downstream of oncogenic KRAS mutations present in over 90% of PDAC cases.[1][2] 3-phosphoinositide-dependent protein kinase 1 (PDK1) is a master kinase that plays a crucial role in activating Akt and other downstream effectors, thereby promoting cell survival, proliferation, and resistance to apoptosis.[3][4] Consequently, PDK1 has emerged as a promising therapeutic target for pancreatic cancer.

Pdk-IN-1 is a potent and selective inhibitor of PDK1. These application notes provide an overview of the effects of this compound on pancreatic cancer cell lines and detailed protocols for evaluating its efficacy. For the purpose of these notes, data and protocols are based on studies conducted with the representative PDK1 inhibitor, BX-795.

Mechanism of Action

This compound selectively targets the ATP-binding pocket of PDK1, inhibiting its kinase activity.[5] This leads to the suppression of the downstream PI3K/PDK1/Akt signaling cascade.[6] By inhibiting PDK1, this compound effectively blocks the phosphorylation and activation of key downstream effectors such as Akt, S6K1, and GSK3β.[5][7] In pancreatic cancer cells, this inhibition of the mTOR-GSK3β pathway ultimately triggers apoptosis and suppresses cell migration.[8]

References

- 1. Emerging role of the KRAS-PDK1 axis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]